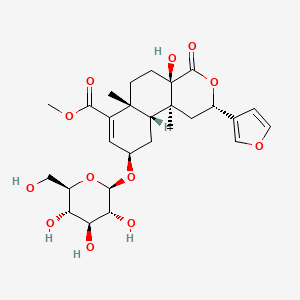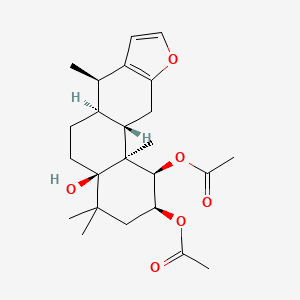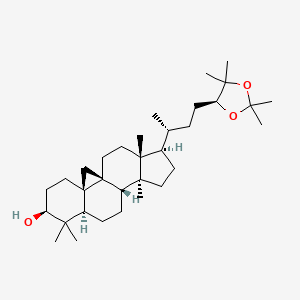
蒂诺斯苷 C
概述
描述
Tinospinoside C is a clerodane diterpenoid compound isolated from the roots of Tinospora sagittata, a plant species belonging to the Menispermaceae family. This compound is part of a group of diterpenoids known for their diverse biological activities and has been the subject of various phytochemical investigations .
科学研究应用
Chemistry: As a clerodane diterpenoid, Tinospinoside C serves as a model compound for studying the chemical behavior of similar diterpenoids.
Medicine: Due to its biological activities, Tinospinoside C is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer effects.
Industry: While industrial applications are still under exploration, the compound’s unique chemical structure makes it a candidate for developing new pharmaceuticals and bioactive agents.
安全和危害
未来方向
While the clinical applications of Tinospinoside C in modern medicine are lacking convincing evidence and support, the therapeutic potential of the Tinospora genus indicates opportunities for future research . Further studies are needed to understand the specific properties and potential uses of Tinospinoside C.
作用机制
Target of Action
Tinospinoside C, a diterpene, has been found to exhibit cytotoxic and antifouling activities . It primarily targets various cells, including K562 cells, Hela cells, HL60 cells, and HepG2 cells . These cells are commonly used in research to study cancer and other diseases.
Mode of Action
It has been found to have inhibitory activities . This suggests that Tinospinoside C may interact with its targets by inhibiting certain cellular processes, leading to its cytotoxic and antifouling effects .
Biochemical Pathways
It has been suggested that tinospinoside c may be involved in the inhibition of nitric oxide production . Nitric oxide is a key signaling molecule in many physiological and pathological processes. Therefore, the inhibition of nitric oxide production could have significant downstream effects, potentially contributing to the observed cytotoxic and antifouling activities of Tinospinoside C.
Result of Action
The molecular and cellular effects of Tinospinoside C’s action are primarily related to its cytotoxic and antifouling activities . These activities suggest that Tinospinoside C may induce cell death or inhibit cell proliferation in its target cells . Additionally, its antifouling activity indicates that it may prevent the accumulation of organisms on surfaces, which is particularly relevant in marine environments.
Action Environment
The action, efficacy, and stability of Tinospinoside C can be influenced by various environmental factors. For instance, the plant from which Tinospinoside C is derived, Tinospora sagittata, is widely distributed throughout the south of China and also found in northern Vietnam . The geographical location and environmental conditions of these regions could potentially affect the composition and concentration of Tinospinoside C in the plant, thereby influencing its action and efficacy.
生化分析
Biochemical Properties
Tinospinoside C plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Tinospinoside C has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for managing diabetes. Additionally, Tinospinoside C interacts with nitric oxide synthase, reducing nitric oxide production and thereby exhibiting anti-inflammatory effects .
Cellular Effects
Tinospinoside C affects various cell types and cellular processes. It has been observed to induce cytotoxicity in cancer cells, leading to cell death . This compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, Tinospinoside C affects gene expression by modulating the activity of transcription factors, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Tinospinoside C involves several interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their functions. For example, Tinospinoside C binds to the active site of α-glucosidase, preventing the enzyme from catalyzing its substrate . This binding interaction leads to a decrease in glucose production. Additionally, Tinospinoside C inhibits the activity of nitric oxide synthase by binding to its regulatory sites, reducing nitric oxide levels and exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tinospinoside C change over time. The compound exhibits stability under controlled conditions, maintaining its activity for extended periods . It undergoes degradation when exposed to light and high temperatures, leading to a decrease in its efficacy . Long-term studies have shown that Tinospinoside C can induce sustained cytotoxic effects in cancer cells, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Tinospinoside C vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing blood sugar levels and inflammation . At high doses, Tinospinoside C can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Tinospinoside C is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, Tinospinoside C inhibits α-glucosidase, affecting carbohydrate metabolism and reducing glucose production . Additionally, it modulates the activity of nitric oxide synthase, impacting nitric oxide levels and influencing inflammatory responses .
Transport and Distribution
Within cells and tissues, Tinospinoside C is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, Tinospinoside C accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . This distribution pattern is crucial for understanding the compound’s therapeutic potential and optimizing its delivery.
Subcellular Localization
Tinospinoside C exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing Tinospinoside C to these compartments, ensuring its proper localization and enhancing its therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The isolation of Tinospinoside C involves the extraction of the roots of Tinospora sagittata using methanol. The methanol extract is then fractionated using ethyl acetate. The fractionated extract undergoes repeated column chromatography followed by high-performance liquid chromatography (HPLC) purification to yield Tinospinoside C .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Tinospinoside C. The compound is primarily obtained through the extraction and purification processes mentioned above, which are typically conducted in research laboratories.
化学反应分析
Types of Reactions: Tinospinoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains an epoxy moiety and an oxygenated quaternary carbon, which are reactive sites for these chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Tinospinoside C.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the epoxy moiety.
Substitution: Nucleophilic substitution reactions can occur at the oxygenated quaternary carbon using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of diols.
相似化合物的比较
- Tinospinoside D
- Tinospinoside E
- Tinospin E
- Columbin
- Columbin Glucoside
Comparison: Tinospinoside C shares structural similarities with other clerodane diterpenoids such as Tinospinoside D and Tinospinoside E. it is unique due to the presence of an epoxy moiety and an oxygenated quaternary carbon, which confer distinct chemical reactivity and biological activity . Compared to columbin and columbin glucoside, Tinospinoside C exhibits different inhibitory effects on nitric oxide production, highlighting its potential as a specialized bioactive compound.
属性
IUPAC Name |
methyl (2S,4aR,6aR,9R,10aR,10bS)-2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O12/c1-25-5-6-27(34)24(33)39-16(13-4-7-36-12-13)10-26(27,2)18(25)9-14(8-15(25)22(32)35-3)37-23-21(31)20(30)19(29)17(11-28)38-23/h4,7-8,12,14,16-21,23,28-31,34H,5-6,9-11H2,1-3H3/t14-,16-,17+,18+,19+,20-,21+,23+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVAPHHIUDDEI-BAXBFVPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Tinospinoside C and what is its known biological activity?
A1: Tinospinoside C is a clerodane diterpene glycoside. Its full chemical name is (2S,4aR,6aR,9R,10aR,10bS)-2-(3-furanyl)-9-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-4a-hydroxyl-6a,10b-dimethyl-4-oxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester []. Research indicates that Tinospinoside C exhibits inhibitory activity against nitric oxide (NO) production in lipopolysaccharide and tumor necrosis factor-gamma (TNF-γ) activated macrophage-like J774.1 cells with an IC50 value of 218 µM []. This suggests potential anti-inflammatory properties.
Q2: Where was Tinospinoside C originally discovered and are there any structural analogs?
A2: Tinospinoside C was initially isolated from the roots of the plant Tinospora sagittata (Oliv.) Gagnep []. Interestingly, structural analogs, Tinospinosides A and B, were also found in the same plant []. Additionally, Tinospinoside C was identified alongside another analog, Tinospinoside E, in the Tinospora sagittata var. yunnanensis variant []. This highlights the presence of diverse bioactive compounds within this plant genus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)


![[(2S,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1150593.png)
![[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B1150595.png)
![(1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1150597.png)

